N-(4-chloroquinolin-3-yl)pentanamide
Description
N-(4-Chloroquinolin-3-yl)pentanamide is a synthetic amide derivative featuring a pentanamide group linked to a 4-chloroquinoline moiety. Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The chlorinated quinoline core in this compound likely enhances lipophilicity and target binding affinity, while the pentanamide chain may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
N-(4-chloroquinolin-3-yl)pentanamide |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-8-13(18)17-12-9-16-11-7-5-4-6-10(11)14(12)15/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
InChI Key |
HNYCMTAYXIRXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substitution Patterns and Pharmacological Activity
N-(4-Methoxyphenyl)Pentanamide
- Structure: Features a 4-methoxyphenyl group instead of chloroquinoline.
- Activity : Demonstrates potent anthelmintic activity against Toxocara canis, comparable to albendazole but with significantly reduced cytotoxicity toward human and animal cells .
- Drug-Likeness : Adheres to Lipinski’s rule of five, with a topological polar surface area (TPSA) of 46.3 Ų and log P of 3.0, indicating favorable oral bioavailability .
- Synthetic Accessibility : Synthetic accessibility score of 1.34, making it easier to synthesize than albendazole (score: 2.58) .
Quinoline-Containing Analogs
- (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)pentanamide (6b): Incorporates a quinolin-3-yl group and bromophenyl-thiazole moiety.
- N-[4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide: Combines a chlorophenyl group with a benzoxazole ring. Benzoxazoles are known for anti-inflammatory and antiviral activities, implying possible therapeutic versatility .
Piperazine-Linked Pentanamides
- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d): Exhibits a piperazine linker and cyanophenyl-thiophene substituents. Such compounds are typically designed for CNS targets (e.g., dopamine receptors), though specific activity data are unavailable here .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural analogs; †Predicted using computational tools.
Key Observations:
- Synthetic Challenges : Piperazine-linked pentanamides (e.g., 7d) show lower yields (34–45%) due to multi-step syntheses , whereas N-(4-methoxyphenyl)pentanamide is synthetically streamlined .
Preparation Methods
Cyclization of Chloroaniline-Propanoyl Derivatives
The quinoline core is often assembled via cyclization of substituted anilines. For example, 3-chloroaniline reacts with acrylic acid to form 3-chloroanilinopropionic acid, which undergoes cyclization using hydrofluoric acid (HF) and boron trifluoride (BF₃) at 70–100°C (Equation 1):
Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the 4-chloro group, yielding 4-chloro-1,2,3,4-tetrahydroquinolin-3-amine.
Oxidative Dehydrogenation and Functionalization
Oxidative dehydrogenation of tetrahydroquinoline derivatives using hydrogen peroxide (H₂O₂) or iodine converts the tetrahydroquinoline to the aromatic quinoline system. For instance, 7-chloro-1,2,3,4-tetrahydroquinolin-4-one treated with iodine in ethanol produces 4-chloroquinolin-3-ol, which is aminated via nucleophilic substitution with ammonia or amines.
Acylation of 4-Chloroquinolin-3-amine
Nucleophilic Acyl Substitution with Pentanoyl Chloride
The amine group at position 3 reacts with pentanoyl chloride in the presence of a base (e.g., sodium hydroxide or DIPEA) to form the amide bond. Typical conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C (Equation 2):
Copper-Catalyzed Coupling Strategies
Copper-mediated reactions enable direct amidation under milder conditions. For example, a Ugi four-component reaction (4-CR) using 4-chloroquinoline-3-carboxylic acid, pentanoyl aldehyde, an isocyanide, and an amine in methanol at 50°C produces the amide via a tandem cyclization-acylation pathway (Equation 3):
Optimization and Mechanistic Insights
Role of Catalysts and Ligands
Palladium and copper catalysts enhance coupling efficiency. For instance, Pd₂(dba)₃ with XantPhos ligand in 1,4-dioxane at 105°C facilitates C–N bond formation between 4-chloroquinolin-3-amine and pentanoyl derivatives (Table 1).
Table 1: Catalytic Conditions for Amide Bond Formation
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/XantPhos | 1,4-Dioxane | 105 | 58–75 |
| CuI/1,10-Phenanthroline | DMF | 80 | 50–65 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while elevated temperatures (80–105°C) accelerate reaction kinetics. However, prolonged heating above 100°C risks decomposition, necessitating careful monitoring.
Analytical Validation and Characterization
Spectroscopic Confirmation
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